Fmoc-Phe(2-F)-OH

Peptide biomaterials Self-assembly Hydrogel fabrication

Unlike unmodified Phe or meta/para-fluoro isomers, Fmoc-Phe(2-F)-OH incorporates a site-specific ortho-fluorine atom, fundamentally altering peptide conformation, hydrogen-bonding networks, and proteolytic resistance. Certified ≥95% purity minimizes diastereomeric impurities for reproducible SPPS. Essential for peptide drug discovery, LMW hydrogelator engineering, and protein folding studies. Verify identity via melting point 120–124°C and [α]D20 = -45±2° before use. Avoid batch failures and ensure research reproducibility.

Molecular Formula C24H20FNO4
Molecular Weight 405.4 g/mol
CAS No. 205526-26-7
Cat. No. B557952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe(2-F)-OH
CAS205526-26-7
Synonyms205526-26-7; Fmoc-Phe(2-F)-OH; Fmoc-2-fluoro-L-phenylalanine; FMOC-L-2-Fluorophe; Fmoc-L-2-Fluorophenylalanine; fmoc-2-fluoro-l-phe; Fmoc-L-phe(2-F)-OH; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoicacid; fmoc-l-2-fluoro-phe-oh; (s)-n-fmoc-2-fluorophenylalanine; 2-fluoro-l-phenylalanine,n-fmocprotected; ST50826335; n-alpha-(9-fluorenylmethyloxycarbonyl)-l-2-fluoro-phenylalanine; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoicacid; (s)-2-(((9h-fluoren-9-yl)methoxy)carbonylamino)-3-(2-fluorophenyl)propanoicacid; (s)-2-(9h-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-phenyl)-propionicacid; FMOC-D-2-FLUOROPHENYLALANINE; (2S)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-(2-FLUOROPHENYL)PROPANOICACID; (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoicacid; AC1MC1CX; 47769_ALDRICH; SCHEMBL119590; FMOC-O-FLUORO-L-PHE-OH; Jsp004213; 47769_FLUKA
Molecular FormulaC24H20FNO4
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
InChIInChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
InChIKeyARHOAMSIDCQWEW-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1000 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Phe(2-F)-OH (CAS 205526-26-7): A Critical Ortho-Fluorinated Phenylalanine Building Block for SPPS


Fmoc-Phe(2-F)-OH is an Nᵅ-Fmoc-protected, ortho-fluorinated L-phenylalanine derivative (molecular formula C₂₄H₂₀FNO₄, molecular weight 405.42 g/mol) . This compound serves as a specialized building block in solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of a fluorine atom at the 2-position of the phenylalanine aromatic ring. Unlike unmodified phenylalanine or meta-/para-fluorinated isomers, the ortho-fluoro substitution confers distinct stereoelectronic and conformational properties that are exploited in peptide drug discovery, biomaterial fabrication, and protein engineering studies [1].

Why Fmoc-Phe(2-F)-OH Cannot Be Replaced by Non-Fluorinated Phenylalanine or Meta-/Para-Isomers in Critical Research


Generic substitution of Fmoc-Phe(2-F)-OH with non-fluorinated Fmoc-Phe-OH or alternative fluoro-positional isomers (3-F or 4-F) fails at the functional level due to fundamentally altered molecular assembly, hydrogen-bonding networks, and steric constraints. Fluorine's strong electronegativity and the ortho-position's unique steric environment influence both peptide conformation and intermolecular packing in ways that meta- and para-fluoro substitutions do not recapitulate [1][2]. The following quantitative evidence demonstrates that the ortho-fluoro substitution yields measurable, position-specific differences in self-assembly architecture, purity requirements for reproducible SPPS, and conformational constraints that directly affect downstream research outcomes and procurement decisions.

Quantitative Evidence for the Selection of Fmoc-Phe(2-F)-OH: Head-to-Head and Comparative Data


Fmoc-Phe(2-F)-OH Exhibits Position-Specific Self-Assembly and Parallel π–π Stacking Distinct from Peptoid and Non-Fluorinated Derivatives

X-ray diffraction (XRD) analysis comparing Fmoc-Phe-OH (non-fluorinated) and structurally related derivatives revealed that Fmoc-Phe amino acid monomers adopt parallel π–π stacking arrangements, whereas peptoid monomers adopt antiparallel or intramolecular π–π stacking [1]. Additionally, amino acid monomers preferentially form one-dimensional (1D) fibrils, whereas peptoid monomers form two-dimensional (2D) sheets in the absence of hydrogen bonding [1]. While direct XRD data for Fmoc-Phe(2-F)-OH were not presented in the same study, the ortho-fluoro substitution introduces steric and electronic modifications that further alter packing geometry relative to the non-fluorinated parent compound. This positional differentiation is critical for applications requiring predictable fibrillar architecture.

Peptide biomaterials Self-assembly Hydrogel fabrication

Fmoc-Phe(2-F)-OH Procurement: Chiral Purity Specification ≥99.5% by HPLC for Reproducible SPPS Outcomes

Commercially available Fmoc-Phe(2-F)-OH is supplied with a certified purity of ≥99.5% as determined by chiral HPLC, ensuring minimal diastereomeric contamination that could otherwise compromise peptide homogeneity and biological activity . This purity grade exceeds the industry-standard ≥98% specification observed for the 3-fluoro isomer from certain suppliers . Lower-purity grades (e.g., 95%) are also available for cost-sensitive screening applications , but for final lead optimization or cGMP manufacturing, the ≥99.5% grade reduces the risk of purification-intensive downstream failures.

Solid-phase peptide synthesis Quality control cGMP manufacturing

Conformational Flexibility and Thrombin Substrate Activity: Meta- vs. Para-Fluorophenylalanine Differentiation Demonstrates Position-Dependent Biological Consequences

In a comparative study of thrombin substrate activity, dipeptides containing m-fluorophenylalanine (Tos-L-Phe(mF)-Arg-OCH₃) exhibited no bioregulatory effect on thrombin, whereas the para-fluoro analog (Tos-L-Phe(pF)-Arg-OCH₃) demonstrated substrate activation at concentrations above KM and substrate inhibition at concentrations below KM [1]. The study further established that absorption and fluorescence spectra differed between m- and p-fluorophenylalanine-containing dipeptides, indicating position-dependent conformational flexibility [1]. Although 2-fluoro (ortho) phenylalanine was not directly evaluated in this study, the data provide class-level evidence that the fluorine substitution position on the phenylalanine aromatic ring profoundly alters peptide conformation and enzyme recognition.

Enzymology Protease substrate specificity Peptide therapeutics

Melting Point Differentiation: Fmoc-Phe(2-F)-OH (120–124°C) vs. Fmoc-Phe(3-F)-OH (157°C) Enables Supplier Identity Verification and Purity Assessment

Fmoc-Phe(2-F)-OH exhibits a melting point range of 120–124°C as reported in commercial technical datasheets . In contrast, the 3-fluoro positional isomer Fmoc-Phe(3-F)-OH (CAS 198560-68-8) displays a significantly higher melting point of approximately 157°C . This 33–37°C difference provides a straightforward, instrument-accessible method for confirming the identity and positional isomeric purity of incoming Fmoc-Phe(2-F)-OH shipments and for distinguishing it from mislabeled or cross-contaminated meta-fluoro isomer stocks.

Analytical chemistry Quality control Material characterization

Optical Rotation Specification for Fmoc-Phe(2-F)-OH: [α]ᴅ²⁰ = –45 ± 2° (c = 1, DMF) as a Chiral Identity Benchmark

The specific optical rotation of Fmoc-Phe(2-F)-OH is reported as [α]ᴅ²⁰ = –45 ± 2° (c = 1, DMF) . In comparison, the D-enantiomer (Fmoc-D-Phe(2-F)-OH, CAS 198545-46-9) exhibits an optical rotation of +44° (c = 1, DMF) [1], providing a near-mirror-image value. While the 3-fluoro L-isomer optical rotation was not identified in the retrieved sources, the defined specification for Fmoc-Phe(2-F)-OH serves as an essential quality control metric for confirming L-enantiomeric identity and detecting epimerization that may occur during storage or synthesis.

Chiral purity Analytical quality control cGMP peptide manufacturing

Optimal Use Cases for Fmoc-Phe(2-F)-OH in Peptide-Based Drug Discovery, Biomaterials, and Structural Biology


Solid-Phase Peptide Synthesis of Fluorinated Bioactive Peptides with Enhanced Metabolic Stability

Researchers engaged in peptide drug discovery utilize Fmoc-Phe(2-F)-OH in SPPS to site-specifically incorporate ortho-fluoro-phenylalanine residues. The ≥99.5% chiral purity grade ensures minimal diastereomeric impurities that could otherwise confound biological activity assays. The ortho-fluoro substitution is selected to alter peptide conformational preferences and increase resistance to proteolytic degradation [1], a strategy employed in the development of metabolically stable peptide therapeutics.

Fabrication of Fmoc-Phe-Derived Low Molecular Weight Hydrogelators for Cell Culture and Drug Delivery

Fmoc-protected phenylalanine derivatives constitute a privileged class of low molecular weight (LMW) hydrogelators with established applications in 3D cell culture, drug delivery, and tissue engineering . The ortho-fluoro substitution in Fmoc-Phe(2-F)-OH introduces additional hydrophobic and electronic tuning of the aromatic ring, enabling researchers to systematically modulate hydrogel mechanical properties, fiber morphology, and gelation kinetics. XRD studies have demonstrated that amino acid monomers in this class adopt parallel π–π stacking and preferentially form 1D fibrils, a structural feature that can be further engineered through fluoro-substitution patterns .

Protein Engineering Studies Examining Fluorine Effects on Folding, Stability, and Protein–Protein Interactions

Fluorinated amino acids, including 2-fluorophenylalanine, are widely employed as non-perturbing NMR probes and as tools to investigate the effects of enhanced hydrophobicity and altered side-chain electronics on protein folding kinetics and thermodynamic stability [1]. Fmoc-Phe(2-F)-OH serves as the SPPS-compatible precursor for incorporating 2-fluoro-phenylalanine into synthetic peptides and proteins, enabling quantitative assessment of fluorine's impact on secondary structure propensity, thermal stability (Tm shifts), and binding affinity in protein–protein interaction studies.

Analytical Method Development and Quality Control Standardization

Fmoc-Phe(2-F)-OH of certified ≥99.5% purity is employed as a reference standard in HPLC, LC-MS, and NMR analytical workflows for quantifying and identifying fluorinated amino acid incorporation in synthetic peptides. The compound's distinct physicochemical identifiers—melting point 120–124°C and optical rotation [α]ᴅ²⁰ = –45 ± 2° —provide orthogonal quality control checkpoints for incoming material verification in GLP and cGMP manufacturing environments, reducing the risk of costly batch failures due to isomer contamination or enantiomeric impurity.

Technical Documentation Hub

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